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For Immediate Release

Milan, Italy – December 4, 2025 – New research highlights the significant potential of ITF 3756,

a selective histone deacetylase 6 (HDAC6) inhibitor, as a promising agent in combination with

immunotherapy for the treatment of cancer. Preclinical data demonstrate that ITF 3756 can

modulate the tumor microenvironment, enhance anti-tumor immune responses, and synergize

with immune checkpoint inhibitors to improve efficacy. This technical guide provides an in-depth

analysis of the core scientific findings for researchers, scientists, and drug development

professionals.

Core Mechanism of Action: Re-educating the
Immune Response
ITF 3756 is a potent and selective HDAC6 inhibitor.[1] Its primary mechanism in the context of

immunotherapy revolves around its ability to modulate the function of myeloid cells, particularly

monocytes and dendritic cells (DCs).[2][3][4][5] By inhibiting HDAC6, ITF 3756 effectively

counters immunosuppressive signals within the tumor microenvironment and promotes a more

robust anti-tumor T-cell response.

A key aspect of this immunomodulatory effect is the downregulation of Programmed Death-

Ligand 1 (PD-L1) on monocytes.[2][3][5] In preclinical models, ITF 3756 has been shown to

significantly reduce the expression of PD-L1 induced by the pro-inflammatory cytokine Tumor

Necrosis Factor-alpha (TNF-α), a prevalent factor in the tumor microenvironment.[2][3] This
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reduction in PD-L1 expression is crucial as it prevents the deactivation of tumor-infiltrating T-

cells, a common mechanism of immune evasion by cancer cells.

Concurrently, ITF 3756 promotes a pro-inflammatory and co-stimulatory phenotype in myeloid

cells by upregulating the expression of CD40.[2][3] This dual action of downregulating an

inhibitory checkpoint (PD-L1) while upregulating a co-stimulatory molecule (CD40) shifts the

balance towards a more effective anti-tumor immune response.

Quantitative In Vitro Effects of ITF 3756 on Human
Monocytes
The following tables summarize the key quantitative data from in vitro studies on purified

human monocytes treated with ITF 3756.

Table 1: Effect of ITF 3756 on PD-L1 and CD40 Expression in TNF-α-stimulated Human

Monocytes
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Treatment
Condition

Metric Value
Fold Change vs.
TNF-α alone

Unstimulated % PD-L1+ cells ~5% N/A

PD-L1 MFI ~1000 N/A

% CD40+ cells ~20% N/A

CD40 MFI ~1500 N/A

TNF-α (100 ng/mL) % PD-L1+ cells ~80% N/A

PD-L1 MFI ~4000 N/A

% CD40+ cells ~60% N/A

CD40 MFI ~3000 N/A

TNF-α + ITF 3756

(1µM)
% PD-L1+ cells ~40% ~0.5

PD-L1 MFI ~2000 ~0.5

% CD40+ cells ~70% ~1.17

CD40 MFI ~3500 ~1.17

Data are approximated from graphical representations in Spadotto et al., Frontiers in

Immunology, 2025.

Table 2: Dose-Dependent Inhibition of PD-L1 by ITF 3756 in TNF-α-stimulated Human

Monocytes
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ITF 3756 Concentration
% PD-L1 Positive Cells
(Approx.)

PD-L1 MFI (Approx.)

0 µM 80% 4000

0.0625 µM 75% 3800

0.125 µM 70% 3500

0.25 µM 60% 3000

0.5 µM 50% 2500

1 µM 40% 2000

1.5 µM 35% 1800

Data are approximated from graphical representations in Spadotto et al., Frontiers in

Immunology, 2025.

In Vivo Anti-Tumor Efficacy
In a syngeneic murine colon carcinoma model (CT26), ITF 3756 demonstrated significant anti-

tumor activity as a monotherapy.[4] The efficacy was found to be comparable to that of an anti-

PD-1 antibody.

Table 3: In Vivo Anti-Tumor Activity of ITF 3756 in a CT26 Colon Carcinoma Model

Treatment Group Metric Result

Vehicle Tumor Growth Uninhibited

ITF 3756 Tumor Growth Inhibition
Significant reduction in tumor

growth

Anti-PD-1 Antibody Tumor Growth Inhibition

Significant reduction in tumor

growth, comparable to ITF

3756

ITF 3756 + Anti-CTLA-4

Antibody
Tumor Eradication

Complete tumor eradication in

50% of animals
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Data for ITF 3756 monotherapy and in combination with anti-CTLA-4 are from Fossati et al.,

AACR Annual Meeting 2022.

Combination Therapy with Immune Checkpoint
Inhibitors
The immunomodulatory properties of ITF 3756 make it an ideal candidate for combination with

immune checkpoint inhibitors. Preclinical studies have shown that combining ITF 3756 with an

anti-CTLA-4 antibody leads to a synergistic effect, resulting in complete tumor eradication in

50% of treated animals in a colon carcinoma model. This suggests that the combination

therapy can induce a durable anti-tumor immune response.

A Phase I/Ib clinical trial is currently underway to evaluate the safety, tolerability,

pharmacokinetics, and preliminary efficacy of oral ITF 3756 as a monotherapy and in

combination with the anti-CTLA-4 antibody, ipilimumab, in patients with advanced solid tumors

(NCT05217826).

Signaling Pathway Modulation
ITF 3756 exerts its effects on myeloid cells by modulating key inflammatory signaling

pathways. Transcriptomic and proteomic analyses have revealed that ITF 3756 counteracts the

activation of the TNF-α and NF-kappa B (NF-κB) signaling pathways.[2][3] By dampening these

pro-inflammatory pathways, ITF 3756 helps to create a less immunosuppressive tumor

microenvironment.
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Caption: Signaling pathway of ITF 3756 in TNF-α-stimulated monocytes.
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Experimental Protocols
In Vitro Monocyte Stimulation and Flow Cytometry

Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from

healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then

purified from PBMCs by positive selection using CD14 microbeads.

Cell Culture and Treatment: Purified monocytes are cultured in RPMI 1640 medium

supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Cells are pre-

treated with ITF 3756 (at various concentrations, typically 1µM for single-dose experiments)

for 2 hours.

Stimulation: Following pre-treatment, monocytes are stimulated with recombinant human

TNF-α (100 ng/mL) for 18-24 hours to induce PD-L1 expression.

Flow Cytometry Staining: Cells are harvested and washed with PBS containing 2% FBS.

Surface staining is performed by incubating the cells with fluorescently conjugated antibodies

against CD14, PD-L1, and CD40 for 30 minutes at 4°C in the dark.

Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data analysis

is performed using appropriate software to gate on the monocyte population (CD14+) and

quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for PD-L1

and CD40.

In Vivo Murine Colon Carcinoma Model
Cell Line and Animal Model: The CT26 murine colon carcinoma cell line is used. Female

BALB/c mice (6-8 weeks old) are used as the syngeneic host.

Tumor Implantation: CT26 cells (typically 1 x 10^6 cells) are injected subcutaneously into the

flank of the mice.

Treatment Regimen: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are

randomized into treatment groups. ITF 3756 is administered orally daily. Antibody treatments

(e.g., anti-PD-1, anti-CTLA-4) are administered intraperitoneally according to established

schedules.
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Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week)

using calipers, and calculated using the formula: (length x width²)/2.

Endpoint and Analysis: The study endpoint is typically reached when tumors in the control

group reach a predetermined maximum size. At the endpoint, tumors may be excised and

weighed, and further analyzed for immune cell infiltration by flow cytometry or

immunohistochemistry.
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Caption: Experimental workflow for in vitro analysis of ITF 3756.
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Conclusion
ITF 3756 demonstrates a compelling preclinical profile as an immunomodulatory agent with the

potential to enhance the efficacy of cancer immunotherapy. Its ability to downregulate PD-L1 on

myeloid cells, promote a co-stimulatory phenotype, and synergize with immune checkpoint

inhibitors warrants further investigation. The ongoing clinical development of ITF 3756, both as

a monotherapy and in combination, will be critical in defining its role in the future of cancer

treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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